![molecular formula C21H22N6O2 B14255632 1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- CAS No. 478555-24-7](/img/structure/B14255632.png)
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- is a complex organic compound characterized by the presence of two 1,2,3-triazole rings attached to a 1,3-propanediol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the coupling of azides with alkynes to form 1,2,3-triazoles. The starting materials for this synthesis include 1,3-diazido-2-propanol and phenylacetylene, which undergo the CuAAC reaction in the presence of a copper(I) catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 1,3-propanediol backbone can be oxidized to form carbonyl compounds.
Reduction: The triazole rings can participate in reduction reactions under specific conditions.
Substitution: The phenyl groups attached to the triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of 1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- involves its interaction with specific molecular targets and pathways. The triazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound’s ability to inhibit enzymes or disrupt cellular processes is a key aspect of its bioactivity .
相似化合物的比较
Similar Compounds
2-Phenyl-1,3-propanediol: A simpler analog with similar structural features but lacking the triazole rings.
Fluconazole: A well-known antifungal agent containing triazole rings, used for comparison in terms of bioactivity.
Uniqueness
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- is unique due to the presence of two triazole rings, which confer distinct chemical and biological properties
属性
CAS 编号 |
478555-24-7 |
|---|---|
分子式 |
C21H22N6O2 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
2,2-bis[(4-phenyltriazol-1-yl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C21H22N6O2/c28-15-21(16-29,13-26-11-19(22-24-26)17-7-3-1-4-8-17)14-27-12-20(23-25-27)18-9-5-2-6-10-18/h1-12,28-29H,13-16H2 |
InChI 键 |
IYEKMSOVPOQZCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CC(CN3C=C(N=N3)C4=CC=CC=C4)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
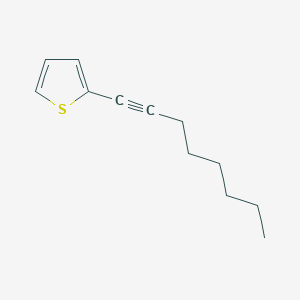
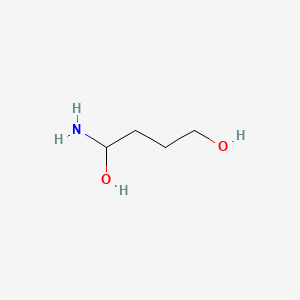
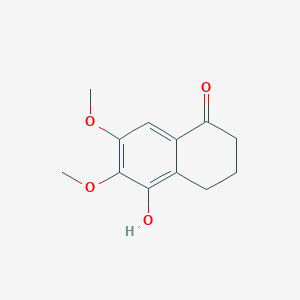
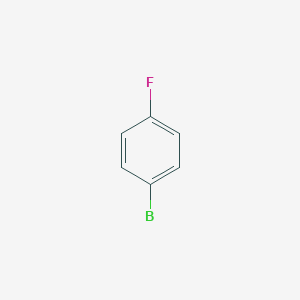
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
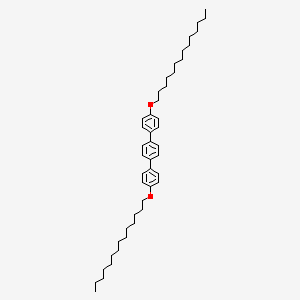
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
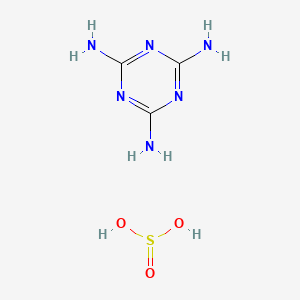
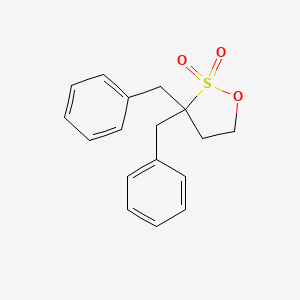
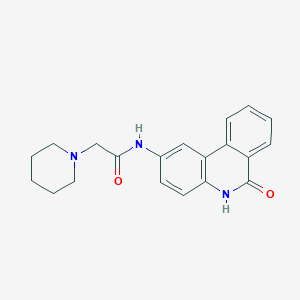
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
